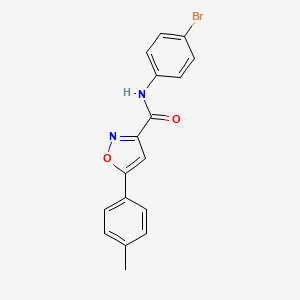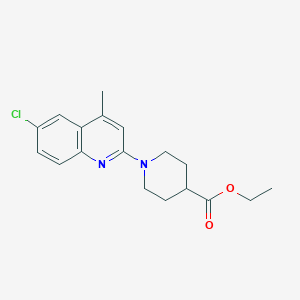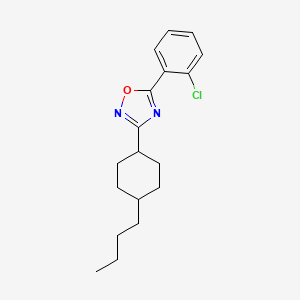![molecular formula C23H17N3O2 B5185170 N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5185170.png)
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide, also known as HDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. HDBP is a member of the phenazine family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood, but it is thought to involve the intercalation of the compound between the base pairs of DNA and RNA. This intercalation disrupts the normal structure of these molecules, leading to a range of biological effects.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, as well as to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In vivo, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its high selectivity for DNA and RNA. This selectivity makes it a useful tool for studying these molecules in living cells. However, one limitation of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide. One promising area of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a tool for studying the role of DNA and RNA in disease processes. Another potential direction is the development of new synthetic methods for N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide that are more efficient and scalable than the current method. Additionally, the development of new fluorescent probes based on the structure of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide could lead to the development of new tools for imaging biological systems.
合成法
The synthesis of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in high purity.
科学的研究の応用
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a fluorescent probe for imaging biological systems. N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying the structure and function of these molecules in living cells.
特性
IUPAC Name |
N-(2-hydroxyethyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-12-11-24-23(28)14-9-10-19-20(13-14)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10,13,27H,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSGBYFFNWNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NCCO)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)

![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)

![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)

![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)
![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)
![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)
![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)